

Application Notes and Protocols for the Pharmacokinetic Study of Fimasartan

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Compound of Interest

Compound Name: *Fimasartan-d6*

Cat. No.: *B12417868*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting a pharmacokinetic study of Fimasartan, a potent angiotensin II receptor antagonist. The following sections detail the experimental procedures for sample analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and summarize key pharmacokinetic parameters from published studies. While the detailed protocol describes the use of a structural analog internal standard (BR-A-563) as documented in validated methods, the use of a stable isotope-labeled internal standard such as **Fimasartan-d6** is highly recommended for enhanced accuracy and precision.[1][2][3]

Introduction to Fimasartan Pharmacokinetics

Fimasartan is an orally administered, selective angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[4] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. Fimasartan is rapidly absorbed after oral administration, with time to maximum plasma concentration (T_{max}) typically observed between 0.5 and 3 hours.[5] The terminal half-life (t_{1/2}) of Fimasartan ranges from 5 to 16 hours, making it suitable for once-daily dosing.[5] The primary route of elimination is through biliary excretion, with less than 3% of the drug excreted in urine.[6][7]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of Fimasartan obtained from various clinical studies.

Table 1: Pharmacokinetic Parameters of Fimasartan in Healthy Volunteers after Single Oral Administration.

Dose	Cmax (ng/mL)	Tmax (hr)	AUC (ng·h/mL)	t1/2 (hr)	Reference
60 mg	281.9 ± 142.5	0.75 (0.5-6.0)	-	-	[7]
120 mg	457.7 ± 118.3	1.0 (0.5-3.0)	-	-	[7]

Data are presented as mean ± standard deviation or median (range).

Table 2: Pharmacokinetic Parameters of Fimasartan in Patients with Hypertension.

Dose	Cmax (ng/mL)	Tmax (hr)	AUC (ng·h/mL)	t1/2 (hr)	Reference
60 mg	-	1.0 (0.5-4.0)	-	5.8 (4.4-7.9)	-
20-180 mg	-	0.5-1.3	-	7-10	-

Data are presented as median (range).

Experimental Protocols

This section provides a detailed methodology for the quantification of Fimasartan in human plasma using LC-MS/MS.

Materials and Reagents

- Fimasartan reference standard
- **Fimasartan-d6** (recommended) or BR-A-563 (internal standard)
- Acetonitrile (HPLC grade)

- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Drug-free human plasma

Instrumentation

- Liquid Chromatography system (e.g., Agilent 1200 series or equivalent)
- Tandem Mass Spectrometer (e.g., API-4000 or equivalent)
- Analytical column (e.g., Phenyl-Hexyl, 5 µm, 50 mm × 2.0 mm or Hypersil GOLD C18, 5µm, 100 x 4.6 mm)[8][9]

Preparation of Stock and Working Solutions

- Fimasartan Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Fimasartan reference standard in methanol.
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of **Fimasartan-d6** or BR-A-563 in methanol.
- Working Solutions: Prepare serial dilutions of the stock solutions in 50% methanol to create working solutions for calibration standards and quality control (QC) samples.

Sample Preparation (Protein Precipitation)

- To 50 µL of plasma sample in a polypropylene tube, add 100 µL of the internal standard working solution (e.g., 50 ng/mL in acetonitrile).
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge the tubes at 13,000 rpm for 5 minutes at 4°C.[10]
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

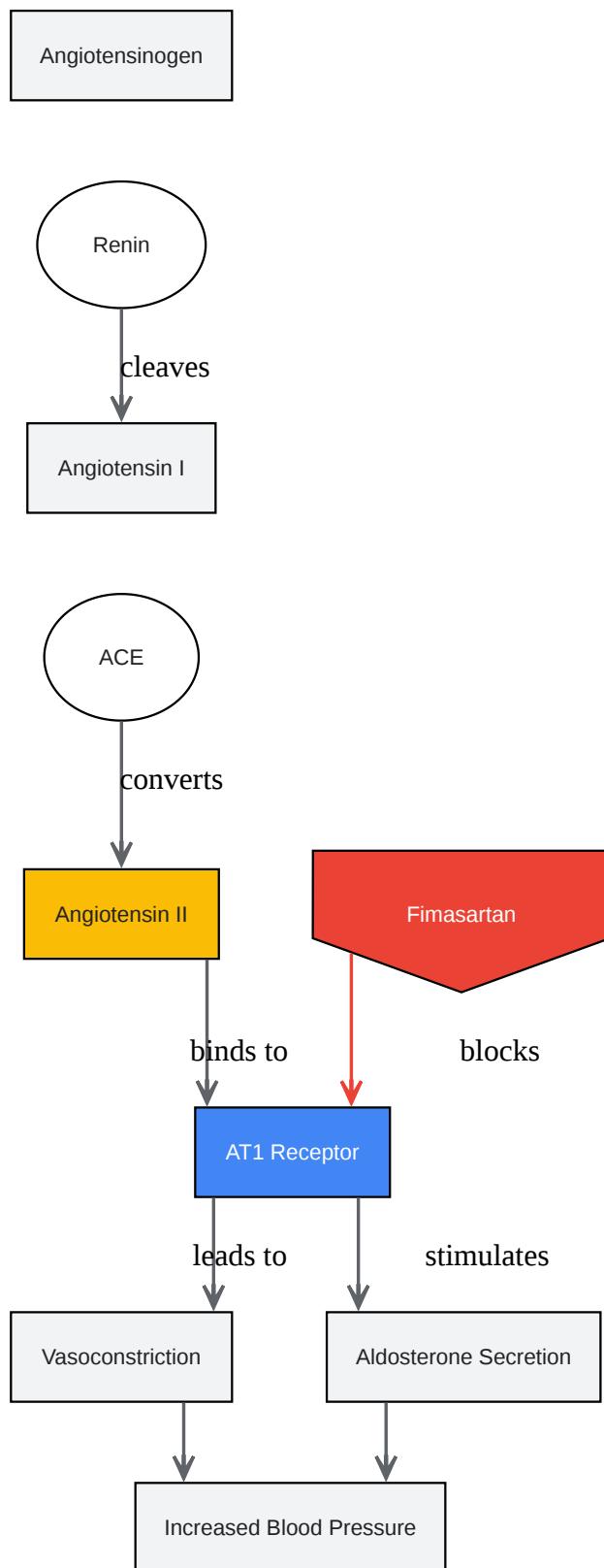
LC-MS/MS Conditions

- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.25 mL/min[8]
- Injection Volume: 5 μ L
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Multiple Reaction Monitoring (MRM) Transitions:
 - Fimasartan: m/z 502.2 → 207.1[10]
 - BR-A-563 (IS): m/z 526.3 → 207.1[10]
 - (Note: The m/z for **Fimasartan-d6** would be approximately 508.2, with the product ion likely remaining at 207.1. This should be confirmed experimentally.)

Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for specificity, linearity, accuracy, precision, recovery, and stability.[5][10]

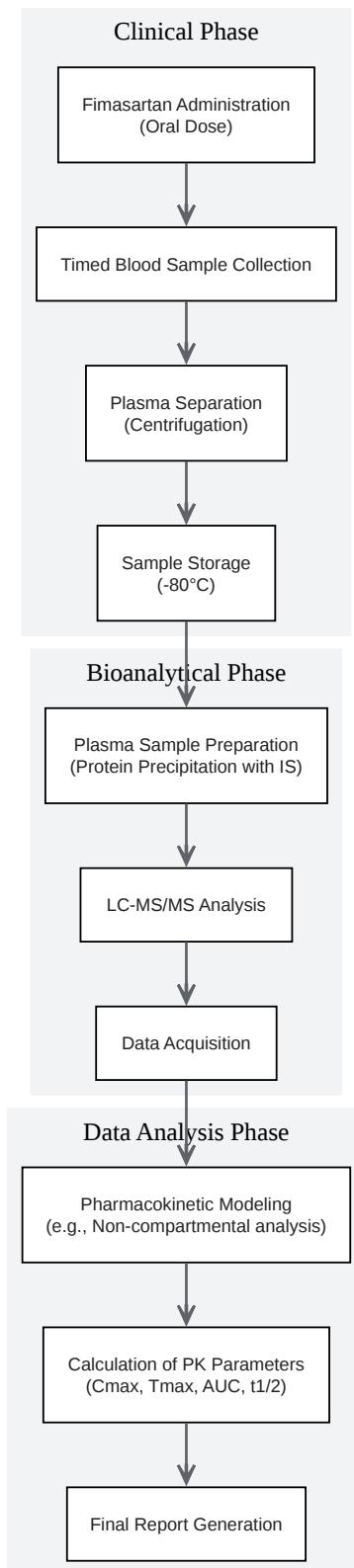
Visualizations Signaling Pathway



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Caption: Mechanism of action of Fimasartan in the Renin-Angiotensin System.

Experimental Workflow



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